
(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid
Overview
Description
“(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid” is a type of organoboron compound . It is a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . The Suzuki–Miyaura coupling is a commonly used method for the synthesis of boronic acids . This method involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Molecular Structure Analysis
The molecular formula of “(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid” is C10H15BN2O3 . It has an average mass of 222.049 Da and a monoisotopic mass of 222.117569 Da .Chemical Reactions Analysis
Boronic acids, including “(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid”, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
“(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid” has a density of 1.2±0.1 g/cm3 . Its molar refractivity is 58.0±0.4 cm3, and it has a molar volume of 187.0±5.0 cm3 . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Inhibitor Studies
This compound has been mentioned in the context of inhibitor studies targeting glycogen phosphorylase (GP), with a focus on brain GP (PYGB) .
Pharmaceutical Synthesis
It holds importance in the synthesis of pharmaceutical agents designed to combat various illnesses.
Suzuki–Miyaura Cross-Coupling
Boronic acids, in general, are used in Suzuki–Miyaura cross-coupling reactions for carbon–carbon bond formation, which is a key reaction in organic synthesis .
Chromatography and Mass Spectrometry
Boronic acids are also utilized in chromatography and mass spectrometry for sample manipulation .
Mechanism of Action
The mechanism of action of boronic acids in Suzuki–Miyaura coupling involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a new bond with the organic halide or pseudohalide. In transmetalation, the organoboron compound is transferred from boron to palladium .
Safety and Hazards
“(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid” is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
The future directions of research on boronic acids, including “(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid”, could involve their use in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . They could also be used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
properties
IUPAC Name |
[3-(tert-butylcarbamoyl)-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O5/c1-11(2,3)13-10(15)7-4-8(12(16)17)6-9(5-7)14(18)19/h4-6,16-17H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMNTSXALLQRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661231 | |
| Record name | [3-(tert-Butylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid | |
CAS RN |
871332-87-5 | |
| Record name | [3-(tert-Butylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



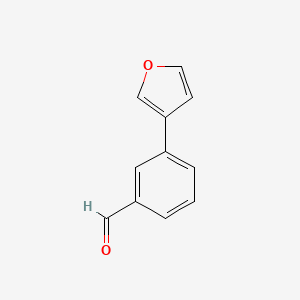
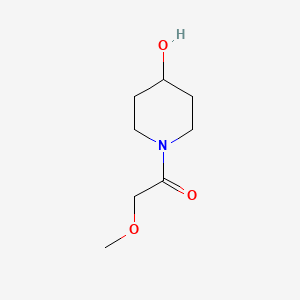
![7-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B1371497.png)

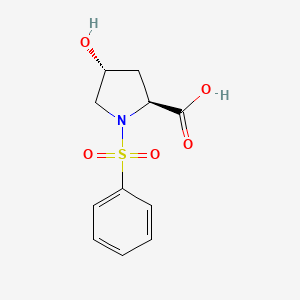
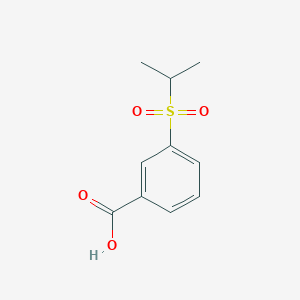

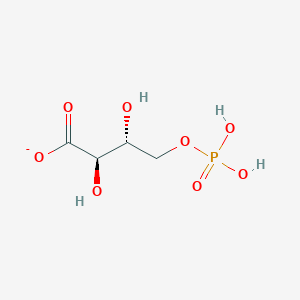

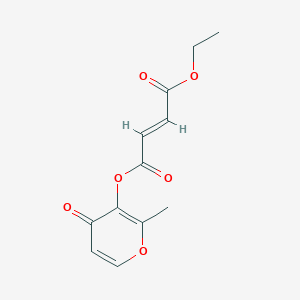
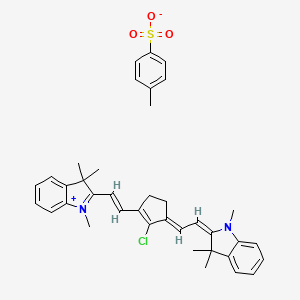

![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)
![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)